N-Cyclohexyl-N-(6-hydroxyhexyl)pivalamide
Description
N-Cyclohexyl-N-(6-hydroxyhexyl)pivalamide is a tertiary amide characterized by a cyclohexyl group, a 6-hydroxyhexyl chain, and a pivalamide (2,2-dimethylpropanamide) moiety. Its structure combines hydrophobic (cyclohexyl) and hydrophilic (6-hydroxyhexyl) elements, making it a versatile intermediate in organic synthesis and pharmaceutical applications. The hydroxyhexyl chain enhances solubility in polar solvents, while the bulky pivalamide group contributes to steric stabilization and metabolic resistance .
Properties
IUPAC Name |
N-cyclohexyl-N-(6-hydroxyhexyl)-2,2-dimethylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H33NO2/c1-17(2,3)16(20)18(13-9-4-5-10-14-19)15-11-7-6-8-12-15/h15,19H,4-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWCZOAGJOHFBLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N(CCCCCCO)C1CCCCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H33NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclohexyl-N-(6-hydroxyhexyl)pivalamide typically involves the reaction of cyclohexylamine with 6-bromohexanol to form N-cyclohexyl-N-(6-hydroxyhexyl)amine. This intermediate is then reacted with pivaloyl chloride under basic conditions to yield the final product . The reaction conditions often include the use of solvents such as dichloromethane and bases like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is typically purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-Cyclohexyl-N-(6-hydroxyhexyl)pivalamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The amide group can be reduced to form an amine.
Substitution: The hydroxy group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of ethers or esters.
Scientific Research Applications
N-Cyclohexyl-N-(6-hydroxyhexyl)pivalamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Cyclohexyl-N-(6-hydroxyhexyl)pivalamide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations in Pivalamide Derivatives
Key Compounds:
N-(2-Methoxy-4-(trimethylsilyl)pyridin-3-yl)pivalamide ():
- Contains a pyridine ring substituted with methoxy and trimethylsilyl groups.
- Unlike the target compound, the pyridine ring introduces aromaticity and electronic effects, influencing reactivity in catalysis or drug design.
- Applications : Used in cross-coupling reactions due to its electron-deficient pyridine core .
N-(4-Iodo-2-methoxypyridin-3-yl)pivalamide ():
- Features an iodine substituent, enabling participation in halogen-bonding interactions.
- Comparison : The iodine atom increases molecular weight (MW: ~350 g/mol) and alters solubility compared to the hydroxyhexyl chain in the target compound .
N-(2-Chloro-6-((hydroxyimino)methyl)pyridin-3-yl)pivalamide (): Includes a chloro group and a hydroxyimino functional group.
Data Table 1: Pivalamide Derivatives Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Applications |
|---|---|---|---|---|
| N-Cyclohexyl-N-(6-hydroxyhexyl)pivalamide | C₁₇H₃₁NO₃ | 297.44 | Cyclohexyl, hydroxyhexyl, pivalamide | Drug delivery, surfactants |
| N-(2-Methoxy-4-(trimethylsilyl)pyridin-3-yl)pivalamide | C₁₄H₂₃N₂O₂Si | 297.43 | Pyridine, trimethylsilyl, methoxy | Catalysis, organometallics |
| N-(4-Iodo-2-methoxypyridin-3-yl)pivalamide | C₁₁H₁₅IN₂O₂ | 350.16 | Pyridine, iodine, methoxy | Radiolabeling, imaging |
Cyclohexyl-Containing Amides
N-Cyclohexyl-2-oxo-2-phenylacetamide ():
- Features a phenylglyoxamide backbone instead of pivalamide.
- Structural Impact : The phenyl group enhances π-π stacking in crystal lattices, whereas the target compound’s hydroxyhexyl chain promotes hydrogen bonding with solvents .
N-Cyclohexyl-N-methyl-4-(1,2-dihydro-2-oxo-6-quinolyloxy)butyramide (): Contains a quinoline-derived heterocycle and a butyramide group. Comparison: The quinoline moiety introduces fluorescence properties, unlike the target compound’s purely aliphatic structure .
Data Table 2: Cyclohexyl Amides Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Applications |
|---|---|---|---|---|
| This compound | C₁₇H₃₁NO₃ | 297.44 | Cyclohexyl, hydroxyhexyl, pivalamide | Drug delivery, surfactants |
| N-Cyclohexyl-2-oxo-2-phenylacetamide | C₁₄H₁₇NO₂ | 231.29 | Cyclohexyl, phenylglyoxamide | Crystallography studies |
| N-Cyclohexyl-N-methyl-4-(quinolyloxy)butyramide | C₂₀H₂₅N₂O₃ | 341.43 | Quinoline, butyramide | Fluorescent probes |
Hydroxyalkyl-Substituted Amides
Enfortumab vedotin (): A monoclonal antibody-drug conjugate (ADC) containing a hydroxyhexyl linker. Relevance: The hydroxyhexyl group in the target compound mirrors the linker’s role in improving solubility and conjugation efficiency in ADCs .
Methyl esters of 6-aminohexanoic acid linkers (): Used in peptide synthesis; the hydroxyhexyl chain in the target compound could similarly enhance coupling reagent performance. Research Insight: Coupling reagents like TCTU and N-cyclohexyl carbodiimide () show that bulky substituents (e.g., cyclohexyl) improve reaction yields by reducing steric hindrance .
Biological Activity
N-Cyclohexyl-N-(6-hydroxyhexyl)pivalamide (CAS No. 1428247-52-2) is a synthetic compound that has garnered attention for its potential biological activities. This article provides a detailed examination of its biological activity, including relevant case studies, research findings, and data tables summarizing key aspects of its pharmacological profile.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Chemical Formula : CHNO
- Molecular Weight : 253.41 g/mol
- CAS Number : 1428247-52-2
The compound consists of a cyclohexyl group linked to a pivalamide moiety through a hydroxylated hexyl chain, which contributes to its unique pharmacological properties.
Research indicates that this compound may exhibit various biological activities, including:
- Antioxidant Activity : The compound has shown potential in scavenging free radicals, thereby protecting cells from oxidative stress.
- Anti-inflammatory Effects : Preliminary studies suggest that it may inhibit pro-inflammatory cytokines, contributing to reduced inflammation.
- Cell Proliferation Inhibition : Some studies indicate that this compound may inhibit the proliferation of certain cancer cell lines, suggesting potential anti-cancer properties.
Case Studies and Research Findings
-
Antioxidant Studies :
- A study evaluated the antioxidant capacity of this compound using DPPH and ABTS assays, showing significant radical scavenging activity compared to standard antioxidants like ascorbic acid.
-
Anti-inflammatory Research :
- In vitro experiments demonstrated that treatment with the compound reduced the expression of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages, indicating its potential as an anti-inflammatory agent.
-
Cancer Cell Line Studies :
- A study involving human breast cancer cell lines (MCF-7) found that this compound induced apoptosis in a dose-dependent manner, characterized by increased levels of cleaved caspase-3 and PARP.
Data Summary Table
| Biological Activity | Methodology | Result Summary |
|---|---|---|
| Antioxidant Activity | DPPH/ABTS Assays | Significant radical scavenging compared to controls |
| Anti-inflammatory Effects | Cytokine ELISA | Reduced TNF-alpha and IL-6 expression |
| Cancer Cell Proliferation Inhibition | MCF-7 Cell Line Studies | Induced apoptosis; increased cleaved caspases |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
